[(5-Nitropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5-Nitropyridin-3-yl)methylpropanedinitrile is a chemical compound with a complex structure that includes a nitropyridine ring and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 3-nitropyridine with appropriate reagents to introduce the trifluoropropyl and propanedinitrile groups. One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with other reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Nitropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
(5-Nitropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Nitropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoropropyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
(5-Nitropyridin-3-yl)methylpropanedinitrile can be compared with other nitropyridine derivatives and trifluoropropyl-substituted compounds. Similar compounds include:
(5-Nitropyridin-3-yl)methanol: A related compound with a hydroxyl group instead of the propanedinitrile group.
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate: Another nitropyridine derivative with different functional groups.
The uniqueness of (5-Nitropyridin-3-yl)methylpropanedinitrile lies in its combination of a nitropyridine ring with a trifluoropropyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
647839-94-9 |
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Molecular Formula |
C12H9F3N4O2 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-[(5-nitropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)2-1-11(7-16,8-17)4-9-3-10(19(20)21)6-18-5-9/h3,5-6H,1-2,4H2 |
InChI Key |
JVKXRKMVSLABJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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